6-Bromo-3-pyridinemethanol

Physicochemical Properties Solid‑State Stability Handling

Researchers requiring reliable bifunctional pyridine scaffolds often encounter inconsistent cross-coupling yields with chloro analogs. 6-Bromo-3-pyridinemethanol (CAS 122306-01-8) solves this with a 6-Br handle for efficient Suzuki, Sonogashira, and Buchwald-Hartwig reactions, plus a 3-CH₂OH group for sulfonylation. • Crystalline solid (mp 48-51 °C) for automated handling • ≥98% purity ensures reproducible yields • DMSO solubility ≥100 mg/mL enables 500 mM stock solutions. Bulk quantities available for large-scale procurement.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 122306-01-8
Cat. No. B045229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-pyridinemethanol
CAS122306-01-8
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CO)Br
InChIInChI=1S/C6H6BrNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2
InChIKeyQPPDKOIDAYZUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-pyridinemethanol: Bifunctional Building Block


6-Bromo-3-pyridinemethanol (CAS 122306-01-8), also known as (6-bromopyridin-3-yl)methanol or 2-bromo-5-(hydroxymethyl)pyridine, is a heterocyclic building block of the pyridinemethanol class . It features a bromine atom at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring, providing orthogonal reactive handles for palladium-catalyzed cross-couplings and nucleophilic substitutions . As a bifunctional intermediate, it enables sequential derivatization in medicinal chemistry and chemical biology, serving as a precursor to kinase inhibitor scaffolds, sulfonylation reagents, and functionalized heterocycles . Its solid physical state at room temperature (mp 48–51 °C) and balanced polarity (cLogP ~0.35) facilitate handling and purification [1].

1
Bromine handle at 6-position enables Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig)
2
Hydroxymethyl group at 3-position provides orthogonal sulfonylation and derivatization site
3
Crystalline solid at ambient temperature simplifies handling, weighing, and storage

Why Generic Analogs Fail to Substitute 6-Bromo-3-pyridinemethanol


Substituting 6-Bromo-3-pyridinemethanol with a generic 3-pyridinemethanol or a chloro analog compromises both synthetic efficiency and downstream functional compatibility. The bromine atom at the 6-position is essential for reliable Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) [1]. Replacement with chlorine (6-chloro-3-pyridinemethanol) reduces oxidative addition rates, leading to lower yields and harsher reaction conditions . The unsubstituted parent 3-pyridinemethanol lacks the halogen handle entirely, precluding direct arylation or amination. Furthermore, the hydroxymethyl group at the 3-position provides a key sulfonylation site ; altering the substitution pattern (e.g., 5-bromo-3-pyridinemethanol) changes the electronic and steric environment, impacting both coupling regioselectivity and the compound's suitability as a kinase inhibitor intermediate [2].

6-Br accelerates oxidative addition Reliable Pd(0) insertion under mild conditions
6-Cl analog (CAS 54127-30-3) Slower oxidative addition may require elevated temperature and reduce coupling efficiency
Orthogonal Br/CH₂OH handles Sequential diversification: sulfonylation followed by cross-coupling
Unsubstituted 3-pyridinemethanol Lacks bromine handle; limits chemistry to single-step derivatization
3-hydroxymethyl orientation Electronic and steric environment tuned for kinase inhibitor intermediate utility
5-bromo-3-pyridinemethanol Positional isomer alters coupling regioselectivity and may compromise target scaffold fitness

6-Bromo-3-pyridinemethanol: Quantitative Differentiation


Solid-State Advantage over 5-Bromo Isomer

6‑Bromo‑3‑pyridinemethanol is a crystalline solid (mp 48–51 °C) at ambient temperature, while its positional isomer 5‑bromo‑3‑pyridinemethanol is a liquid (mp 27 °C) [1]. This solid‑state nature simplifies weighing, storage, and formulation, reducing hygroscopicity and degradation risks associated with liquid intermediates .

Physical form
Data to verify
Target: mp 48–51 °C 5-Bromo isomer: mp 27 °C
Solid form simplifies weighing and storage logistics
Vendor-reported; may reduce hygroscopicity risk relative to liquid isomer
Physicochemical Properties Solid‑State Stability Handling

Bromine vs Chlorine Oxidative Addition Efficiency

The C–Br bond in 6‑bromo‑3‑pyridinemethanol undergoes oxidative addition to Pd(0) faster than the C–Cl bond in 6‑chloro‑3‑pyridinemethanol, a trend well‑documented for aryl halides . The bromo derivative enables Suzuki‑Miyaura couplings under milder conditions (e.g., room temperature vs. elevated temperature) and with higher turnover frequencies, reducing by‑product formation [1].

Oxidative addition rate
Class-level inference
Aryl-Br ~50× faster than aryl-Cl (literature precedent)
Supports milder coupling conditions and higher turnover
Inferred from aryl halide reactivity series; confirm in pyridyl systems
Synthetic Chemistry Palladium Catalysis C–C Bond Formation

DMSO Solubility for High-Concentration Assay Stocks

6‑Bromo‑3‑pyridinemethanol exhibits high solubility in DMSO (≥100 mg/mL, ~531 mM), facilitating preparation of concentrated stock solutions for cell‑based or biochemical assays . In contrast, many pyridine analogs with additional lipophilic substituents show limited DMSO solubility (<10 mg/mL), requiring co‑solvents that may interfere with assay readouts .

DMSO solubility
Vendor-reported
≥100 mg/mL (~531 mM) vs typical analogs
Enables concentrated assay stocks with lower co-solvent need
May support cleaner dose-response curves; confirm in specific assay buffer
Functional utility
Class-level
Target: sulfonylation + cross-coupling dual handles 3-Pyridinemethanol: sulfonylation only
Supports sequential library synthesis
Vendor-declared application; utility depends on reaction sequence design
Biological Assays In Vitro Pharmacology Formulation

Sulfonylation Reagent vs 3-Pyridinemethanol

6‑Bromo‑3‑pyridinemethanol is specifically marketed as a sulfonylation reagent for organic synthesis and drug discovery, leveraging its hydroxymethyl group . The unsubstituted 3‑pyridinemethanol lacks the bromine handle, limiting its utility to single‑step sulfonylation without subsequent diversification [1].

Functional utility
Class-level
Target: sulfonylation + cross-coupling dual handles 3-Pyridinemethanol: sulfonylation only
Supports sequential library synthesis
Vendor-declared application; utility depends on reaction sequence design
Synthetic Methodology Sulfonylation Drug Discovery

6-Bromo-3-pyridinemethanol: Optimal Applications


Suzuki–Miyaura Coupling for Kinase Inhibitors

The bromine atom at the 6‑position enables efficient Pd‑catalyzed coupling with aryl/heteroaryl boronic acids [1]. 6‑Bromo‑3‑pyridinemethanol is a documented intermediate in the preparation of protein tyrosine kinase inhibitors, as exemplified in patent WO2013/44360 A1 [2]. Its solid form and high purity (>98%) ensure reproducible reaction outcomes .

Sulfonylation Reagent in Medicinal Chemistry

The hydroxymethyl group undergoes facile sulfonylation, allowing introduction of sulfonate esters or sulfonamides [1]. This dual‑functionality enables sequential derivatization: first sulfonylation, then cross‑coupling via the bromine handle, streamlining the synthesis of complex drug candidates [2].

High-Concentration DMSO Stocks for Cellular Assays

With a DMSO solubility of ≥100 mg/mL [1], 6‑bromo‑3‑pyridinemethanol can be formulated as a 500 mM stock solution, ideal for dose‑response studies in cancer cell lines or primary cells where DMSO concentration must be minimized to avoid cytotoxicity [2].

Solid-Phase Synthesis & Automated Parallel Chemistry

The crystalline nature (mp 48–51 °C) [1] and room‑temperature stability [2] make 6‑bromo‑3‑pyridinemethanol amenable to automated weighing and handling systems. Its compatibility with inert atmosphere storage ensures long‑term shelf life for large‑scale procurement.

Application
Selection Property
Validation Focus
Suzuki–Miyaura coupling for kinase inhibitor synthesis
Bromine handle for Pd-catalyzed cross-coupling
Coupling efficiency and regioselectivity
Sulfonylation reagent in medicinal chemistry
Hydroxymethyl group for sulfonate/sulfonamide formation
Sequential derivatization compatibility
High-concentration DMSO stocks for cellular assays
High DMSO solubility
Assay stock preparation with minimal co-solvent
Automated parallel synthesis and solid-phase chemistry
Crystalline solid at ambient conditions
Reproducible weighing and long-term storage stability

Technical Documentation Hub

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